

Spectroscopic data comparison between isomers of Heptylbenzene.

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Compound of Interest

Compound Name: Heptylbenzene

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A Comparative Spectroscopic Analysis of Heptylbenzene Isomers

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of n-**heptylbenzene** and its branched-chain isomers. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide presents a comparative analysis of the spectroscopic data for n-**heptylbenzene** and its two common branched-chain isomers: 2-phenylheptane and 3-phenylheptane.

Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical synthesis and drug development. The subtle differences in their molecular structures, arising from the position of the phenyl group on the heptyl chain, give rise to characteristic variations in their NMR, IR, and MS spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for n-**heptylbenzene**, 2-phenylheptane, and 3-phenylheptane.

¹H NMR Data

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Multiplicities, and Coupling Constants (J) in Hz)

Compound	Aromatic Protons	Benzylic Proton(s)	Alkyl Protons
n-Heptylbenzene	~7.28-7.15 (m, 5H)	2.58 (t, J = 7.8 Hz, 2H)	1.60 (quint, J = 7.5 Hz, 2H), 1.30-1.25 (m, 8H), 0.88 (t, J = 6.8 Hz, 3H)
2-Phenylheptane	~7.30-7.10 (m, 5H)	2.70 (sextet, J = 7.0 Hz, 1H)	1.65-1.55 (m, 2H), 1.30-1.15 (m, 6H), 1.22 (d, J = 7.0 Hz, 3H), 0.85 (t, J = 7.0 Hz, 3H)
3-Phenylheptane	~7.27-7.08 (m, 5H)	2.65 (quint, J = 7.5 Hz, 1H)	1.65-1.50 (m, 4H), 1.30-1.10 (m, 4H), 0.88 (t, J = 7.3 Hz, 6H)

^{13}C NMR Data

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	Aromatic Carbons	Benzylic Carbon	Alkyl Carbons
n-Heptylbenzene	142.9, 128.4, 128.2, 125.6	36.1	31.9, 31.6, 29.2, 29.1, 22.7, 14.1
2-Phenylheptane	146.9, 128.3, 126.6, 125.9	44.5	39.2, 31.9, 27.2, 22.7, 21.5, 14.1
3-Phenylheptane	145.2, 128.3, 127.3, 126.0	50.1	37.0 (x2), 29.8 (x2), 23.1, 14.2 (x2)

IR Data

Table 3: Key IR Absorption Bands (cm^{-1})

Compound	Aromatic C-H Stretch	Aliphatic C-H Stretch	C=C Stretch (Aromatic)	C-H Out-of-Plane Bend
n-Heptylbenzene	~3080, 3060, 3025	~2955, 2925, 2855	~1605, 1495	~745, 695
2-Phenylheptane	~3085, 3065, 3030	~2955, 2925, 2855	~1600, 1495	~760, 700
3-Phenylheptane	~3080, 3060, 3025	~2960, 2930, 2860	~1605, 1495	~765, 700

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
n-Heptylbenzene	176	91 (100%)	105 (20%), 77 (15%)
2-Phenylheptane	176	105 (100%)	91 (80%), 119 (30%), 77 (20%)
3-Phenylheptane	176	119 (100%)	91 (70%), 105 (40%), 77 (25%)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a detailed methodology for each of the key experiments.

NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Parameters: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

Infrared (IR) Spectroscopy

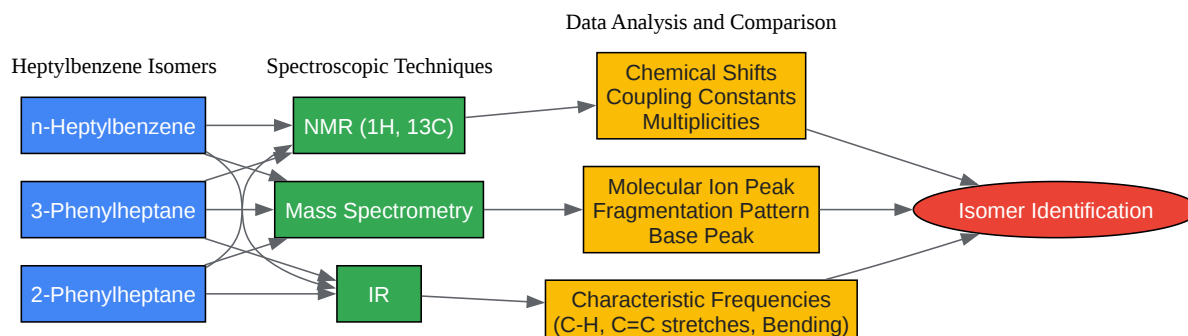
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
- Data Acquisition: Spectra were recorded in the range of $4000\text{--}600\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 100°C (hold 2 min) to 250°C at a rate of $10^\circ\text{C}/\text{min}$. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The ion source temperature was maintained at 230°C , and the electron energy was 70 eV. Mass spectra were scanned over the m/z range of 40-300.

Visualization of Comparison Workflow

The logical workflow for the spectroscopic comparison of **heptylbenzene** isomers is illustrated in the following diagram.



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Caption: Workflow for spectroscopic comparison of **heptylbenzene** isomers.

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